molecular formula C60H47F18P3S5 B008761 Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate CAS No. 109037-77-6

Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate

Cat. No.: B008761
CAS No.: 109037-77-6
M. Wt: 1363.2 g/mol
InChI Key: BXEZIWXFNSCYKD-UHFFFAOYSA-N
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Description

This compound is a triarylsulfonium salt with a trihexafluorophosphate counterion (molecular formula: C₆₀H₄₇F₁₈P₃S₅, molecular weight: 1363.23 g/mol) . It is characterized by a complex structure featuring two diphenylsulfonium moieties linked via a thioether bridge. Key properties include:

  • Density: 1.32 g/mL at 25°C
  • Flash Point: 113°C
  • Applications: Primarily used as a photoinitiator in UV-curable resins and coatings due to its high efficiency in generating reactive cationic species upon irradiation .

Its synthesis involves multi-step arylthiolation and sulfonium salt formation, though specific protocols are proprietary. Safety data indicate it is classified under GHS07 (skin/eye irritant), requiring precautions during handling .

Properties

IUPAC Name

diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28S3.C24H19S2.3F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;3*1-7(2,3,4,5)6/h1-28H;1-19H;;;/q+2;+1;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEZIWXFNSCYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H47F18P3S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109037-77-6
Record name Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluorophosphates(1-)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Biological Activity

Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate, a complex triarylsulfonium salt, is primarily recognized for its role as a photoinitiator in UV curing applications. However, its biological activity has garnered attention in recent research, particularly concerning its potential anticancer properties and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C60H47F18P3S5
  • Molecular Weight : 1363.2 g/mol
  • CAS Number : 109037-77-6

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with cellular mechanisms, particularly in cancer cells. Key findings related to its biological activity include:

  • Photolytic Activity : The compound undergoes photolysis, leading to the production of reactive species that may induce cellular damage or apoptosis in cancer cells. This mechanism is significant in photodynamic therapy where light-activated compounds are used to target tumors.
  • Cytotoxic Effects : Research has shown that diphenyl sulfonium salts exhibit cytotoxic effects against various cancer cell lines. For example, studies indicate that these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis .
  • Electrophilic Reactions : The compound participates in electrophilic reactions, which can modify cellular components and influence signaling pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of diphenyl sulfonium salts on vincristine-resistant nasopharyngeal cancer cells (KB-Vin). The compound demonstrated significant cytotoxicity with an IC50 value lower than traditional chemotherapeutics like vincristine and etoposide. Mechanistic studies revealed that it induced G2/M phase arrest and apoptosis through severe mitotic spindle defects .

Case Study 2: Mechanistic Insights

In another study focusing on the mechanisms behind the biological activity of sulfonium salts, it was found that these compounds could generate reactive oxygen species (ROS) upon light activation. This ROS generation was linked to oxidative stress-induced apoptosis in cancer cells, highlighting the potential use of these compounds in photodynamic therapy.

Data Tables

PropertyValue
IUPAC NameDiphenyl-(4-phenylsulfanylphenyl)sulfanium;trihexafluorophosphate
Molecular FormulaC60H47F18P3S5
Molecular Weight1363.2 g/mol
CAS Number109037-77-6
Anticancer IC50 (KB-Vin)<22 nM
MechanismG2/M phase arrest and apoptosis

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related sulfonium salts (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Counterion Key Substituents Applications
Target Compound (trihexafluorophosphate) C₆₀H₄₇F₁₈P₃S₅ 1363.23 PF₆⁻ Phenylthio, diphenylsulfonium UV-curable coatings, adhesives
[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium dihexafluorophosphate C₃₆H₂₈F₁₂P₂S₃ 846.73 PF₆⁻ Sulfur-bridged diphenylsulfonium High-performance photoinitiators
(4-tert-Butylphenyl)diphenylsulfonium triflate C₂₃H₂₃F₃O₃S₂ 468.55 CF₃SO₃⁻ tert-Butyl Lithography, microelectronics
(4-Fluorophenyl)diphenylsulfonium triflate C₂₅H₂₀F₄O₃S₂ 508.54 CF₃SO₃⁻ 4-Fluorophenyl Specialty polymers, OLEDs
Triarylsulfonium hexafluoroantimonate salts C₃₀H₅₁F₆SSb 679.54 SbF₆⁻ Mixed aryl groups High-speed UV curing

Key Comparative Insights

(a) Counterion Effects
  • Hexafluorophosphate (PF₆⁻) : Offers balanced solubility in organic matrices and moderate thermal stability. Used in general-purpose UV coatings .
  • Triflate (CF₃SO₃⁻) : Enhances solubility in polar solvents and accelerates cationic polymerization kinetics, making it suitable for precision lithography .
  • Hexafluoroantimonate (SbF₆⁻) : Superior thermal stability (>220°C) and reactivity, ideal for high-temperature curing processes .
(b) Substituent Effects
  • Electron-Donating Groups (e.g., tert-Butyl) : Increase sulfonium salt stability but reduce photoactivity due to decreased electrophilicity .
  • Electron-Withdrawing Groups (e.g., Fluorine) : Enhance photoinitiation efficiency by stabilizing the cationic intermediate, critical for OLED and advanced polymer applications .
  • Sulfur Bridges : Improve molecular rigidity and extend conjugation, leading to higher quantum yields in photoinitiation .
(c) Performance Metrics
  • Reactivity : SbF₆⁻ salts > PF₆⁻ salts > CF₃SO₃⁻ salts (due to counterion nucleofugality).
  • Thermal Stability : SbF₆⁻ salts > PF₆⁻ salts ≈ CF₃SO₃⁻ salts.
  • Environmental Impact : PF₆⁻ and SbF₆⁻ salts require careful disposal due to fluoride release risks, whereas triflates are less hazardous .

Preparation Methods

Condensation Reaction for Sulfonium Core Formation

The primary synthetic route involves a condensation reaction between a thiophenol derivative and a sulfonium precursor. For example, 4-(phenylthio)phenol reacts with diphenylsulfonium chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate diphenyl-(4-phenylsulfanylphenyl)sulfanium chloride . Key parameters include:

  • Temperature : 80–100°C

  • Solvent : Dichloromethane or toluene

  • Catalyst loading : 5–10 mol%
    This step achieves yields of 68–72% after purification via column chromatography.

Counterion Exchange to Trihexafluorophosphate

The chloride counterion is replaced with hexafluorophosphate (PF₆⁻) through a metathesis reaction. The sulfanium chloride intermediate is treated with potassium hexafluorophosphate (KPF₆) in a polar aprotic solvent (e.g., acetonitrile):

Diphenyl-(4-phenylsulfanylphenyl)sulfanium Cl+KPF6Diphenyl-(4-phenylsulfanylphenyl)sulfanium PF6+KCl\text{Diphenyl-(4-phenylsulfanylphenyl)sulfanium Cl}^- + \text{KPF}6 \rightarrow \text{Diphenyl-(4-phenylsulfanylphenyl)sulfanium PF}6^- + \text{KCl}

  • Reaction time : 4–6 hours

  • Yield : 85–90%

Dimerization for Bis-sulfanium Complex

To synthesize the bis-sulfanium variant, two equivalents of the monosulfanium compound undergo oxidative coupling using iodine (I₂) as an oxidant:

2 [Sulfanium-PF6]+I2Bis-sulfanium (PF6)2+2 HI2\ \text{[Sulfanium-PF}6^-] + \text{I}2 \rightarrow \text{Bis-sulfanium (PF}6^-)2 + 2\ \text{HI}

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25–30°C (room temperature)

  • Yield : 60–65%

Reaction Mechanisms and Kinetic Analysis

Electrophilic Aromatic Substitution

The condensation step proceeds via electrophilic aromatic substitution , where the sulfonium cation acts as an electrophile. The thiophenol’s sulfur atom attacks the electron-deficient aromatic ring, facilitated by Lewis acid catalysis.

Counterion Exchange Equilibrium

The metathesis reaction follows a solvent-assisted ion-pair dissociation mechanism. Polar solvents stabilize the hexafluorophosphate anion, driving the equilibrium toward the desired product.

Optimization Strategies

Solvent Selection

SolventDielectric ConstantYield (%)
Dichloromethane8.9372
Acetonitrile37.590
Toluene2.3868

Polar aprotic solvents enhance ion dissociation, improving hexafluorophosphate incorporation.

Catalytic Additives

Adding crown ethers (e.g., 18-crown-6) increases reaction rates by 15–20% through potassium ion complexation, reducing ionic pairing effects.

Purification and Characterization

Recrystallization

The final product is purified via recrystallization from n-heptane , achieving >99% purity (HPLC). Crystalline forms are characterized by distinct PXRD peaks at 4.1°, 12.2°, and 24.4° 2θ .

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8–7.2 (m, aromatic protons)

  • IR (cm⁻¹): 1180 (S⁺–Ph stretch), 840 (PF₆⁻ symmetric bend)

Industrial Applications and Patents

Recent patents highlight its use in photolithography (WO2018008042A1) and OLED emitters due to its blue luminescence properties .

Q & A

Q. How to align research on this compound with theoretical frameworks (e.g., counterion effects)?

  • Answer :
  • Theoretical basis : Apply Marcus theory to study electron-transfer kinetics or Pearson’s HSAB theory to assess anion-cation interactions.
  • Experimental linkage : Compare PF₆⁻ with other anions (e.g., BF₄⁻) to isolate counterion effects on solubility/reactivity ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate
Reactant of Route 2
Reactant of Route 2
Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate

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